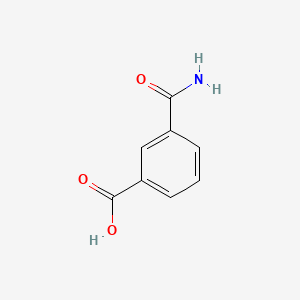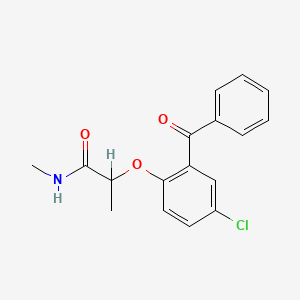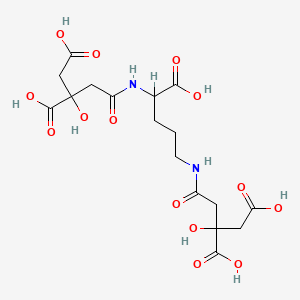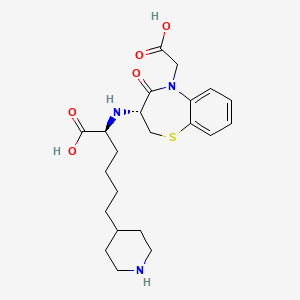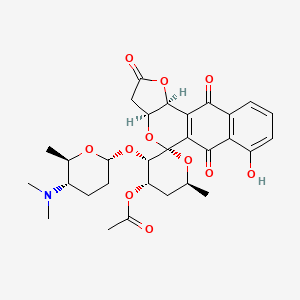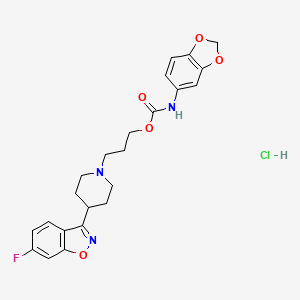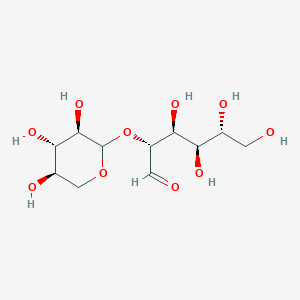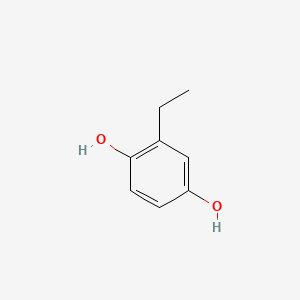![molecular formula C22H29ClN4O2 B1226041 1-[3-[4-(2-Chloro-5-methoxyphenyl)-1-piperazinyl]propyl]-3-(4-methylphenyl)urea](/img/structure/B1226041.png)
1-[3-[4-(2-Chloro-5-methoxyphenyl)-1-piperazinyl]propyl]-3-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[4-(2-chloro-5-methoxyphenyl)-1-piperazinyl]propyl]-3-(4-methylphenyl)urea is a member of piperazines.
Applications De Recherche Scientifique
Biotransformation and Metabolism
- Research by Sturm & Zech (1984) focused on the biotransformation of urapidil, a drug closely related to the compound . They identified various metabolites in different species, indicating the compound's metabolic pathways and transformation products in biological systems (Sturm & Zech, 1984).
Pharmacological Actions
- Millan et al. (1997) studied the effects of similar compounds on serotonin receptors. They found that certain receptor agonists and antagonists, structurally related to the compound, influenced physiological responses in rats (Millan, Péglion, Lavielle, & Perrin-Monneyron, 1997).
Antiallergic and Analgesic Activities
- Bosc & Jarry (1999) synthesized compounds with a structure similar to the compound and evaluated them for antiallergic and analgesic activities. This study highlights the potential therapeutic applications of such compounds (Bosc & Jarry, 1999).
Nonlinear Optical Material Properties
- Crasta, Ravindrachary, Bhajantri, & Gonsalves (2004) investigated 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, a compound structurally related to the one , for its nonlinear optical properties. This research suggests potential applications in materials science (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).
Synthesis Techniques
- Li et al. (2012) developed a novel synthesis technique for Urapidil, which shares a structural similarity with the compound. This research provides insights into efficient manufacturing processes for such compounds (Li, Zhang, Ma, Panpan, & Menghong, 2012).
Chemical Modification and Activity
- Nie et al. (2020) worked on chemical modification and the analgesic activity of a related urea-based TRPV1 antagonist. This study contributes to the understanding of structural modification and its impact on pharmacological properties (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020).
Propriétés
Nom du produit |
1-[3-[4-(2-Chloro-5-methoxyphenyl)-1-piperazinyl]propyl]-3-(4-methylphenyl)urea |
|---|---|
Formule moléculaire |
C22H29ClN4O2 |
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
1-[3-[4-(2-chloro-5-methoxyphenyl)piperazin-1-yl]propyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C22H29ClN4O2/c1-17-4-6-18(7-5-17)25-22(28)24-10-3-11-26-12-14-27(15-13-26)21-16-19(29-2)8-9-20(21)23/h4-9,16H,3,10-15H2,1-2H3,(H2,24,25,28) |
Clé InChI |
FXEQPMSYJAWBQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)NCCCN2CCN(CC2)C3=C(C=CC(=C3)OC)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1225960.png)
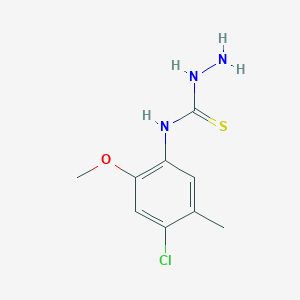
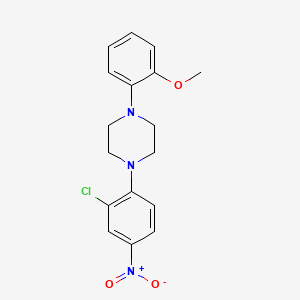
![N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1225963.png)
![1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B1225964.png)
